molecular formula C19H20ClN3O5 B5111032 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate

1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate

Katalognummer B5111032
Molekulargewicht: 405.8 g/mol
InChI-Schlüssel: HMNZYXGPVCDPAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate is a novel compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized and studied for its potential pharmacological properties. This compound has shown promising results in various scientific studies, including its potential use in the treatment of neurological disorders.

Wirkmechanismus

The exact mechanism of action of 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. This modulation can potentially lead to the protection of neurons and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine. It has also been shown to reduce the levels of oxidative stress markers in the brain, which can potentially lead to the protection of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate in lab experiments is its potential neuroprotective properties. It can potentially be used to study the mechanisms of neurodegeneration and the potential treatments for neurological disorders. However, one of the limitations of using this compound is its limited availability and high cost.

Zukünftige Richtungen

There are several future directions for the study of 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate. One potential direction is the study of its potential use in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is the study of its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesemethoden

The synthesis of 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate involves several steps. The first step involves the reaction of 2-chlorobenzyl chloride with isonicotinic acid to form 2-chlorobenzyl isonicotinate. This intermediate is then reacted with piperazine to form 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine. Finally, the oxalate salt of the compound is formed by reacting it with oxalic acid.

Wissenschaftliche Forschungsanwendungen

1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been studied extensively for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective properties and can potentially be used to treat conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Eigenschaften

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O.C2H2O4/c18-16-4-2-1-3-15(16)13-20-9-11-21(12-10-20)17(22)14-5-7-19-8-6-14;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNZYXGPVCDPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=NC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.